2,3,5,6-Tetrafluorophenylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluorophenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valued for its ability to participate in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds. The presence of fluorine atoms in the phenyl ring enhances its reactivity and stability, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluorophenylzinc bromide is typically synthesized through the reaction of 2,3,5,6-tetrafluorobromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is often carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C6H2BrF4+Zn→C6H2BrF4ZnBr
Industrial Production Methods
In industrial settings, the production of 2,3,5,6-tetrafluorophenylzinc bromide involves large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorophenylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: Although less common, it can be oxidized under specific conditions to form corresponding fluorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, replacing the bromide with other nucleophiles.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine. The reaction is carried out under an inert atmosphere at moderate temperatures.
Oxidation: Requires oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles such as alkoxides or amines.
Major Products
Negishi Coupling: Produces biaryl compounds or other complex organic molecules.
Oxidation: Yields fluorinated phenols.
Substitution: Forms various substituted phenyl derivatives.
Scientific Research Applications
2,3,5,6-Tetrafluorophenylzinc bromide is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals. It is particularly valuable in the development of new materials with unique properties.
Biology: Employed in the modification of biomolecules for studying biological processes and developing new diagnostic tools.
Medicine: Plays a role in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Used in the production of specialty chemicals and materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 2,3,5,6-tetrafluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can readily participate in cross-coupling reactions, facilitated by the presence of a catalyst. The fluorine atoms in the phenyl ring enhance the stability of the intermediate, allowing for efficient transfer of the phenyl group to the electrophile.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluorophenylzinc bromide
- 2,6-Difluorophenylzinc bromide
- 2,3,4,5,6-Pentafluorobenzylzinc bromide
Uniqueness
2,3,5,6-Tetrafluorophenylzinc bromide is unique due to the specific positioning of the fluorine atoms, which provides a balance between reactivity and stability. This makes it particularly effective in cross-coupling reactions compared to other fluorinated phenylzinc bromides, which may have different reactivity profiles due to variations in fluorine atom placement.
Properties
IUPAC Name |
bromozinc(1+);1,2,4,5-tetrafluorobenzene-6-ide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4.BrH.Zn/c7-3-1-4(8)6(10)2-5(3)9;;/h1H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYPJIVQDGFIIE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=[C-]C(=C1F)F)F)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF4Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.